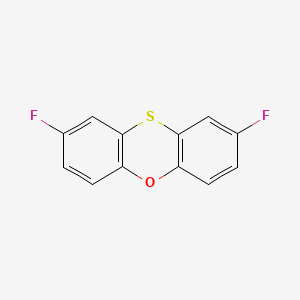

Phenoxathiin, 2,8-difluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxathiin, 2,8-difluoro- is a heterocyclic compound that belongs to the class of sulfur-containing heterocycles It is a derivative of phenoxathiin, where two fluorine atoms are substituted at the 2 and 8 positions of the phenoxathiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-difluoro- can be achieved through a multi-step process. One common method involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The thioarylated products are then converted to phenoxathiins using a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .

Industrial Production Methods: Industrial production methods for phenoxathiin, 2,8-difluoro- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 2,8-difluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of phenoxathiin.

Scientific Research Applications

Phenoxathiin, 2,8-difluoro- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of phenoxathiin, 2,8-difluoro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Phenoxathiin, 2,8-difluoro- can be compared with other similar compounds such as:

Phenoxathiin: The parent compound without the fluorine substitutions.

Phenothiazine: A structurally related compound with nitrogen instead of oxygen in the heterocyclic ring.

Dibenzothiophene: Another sulfur-containing heterocycle with a similar structure.

Uniqueness: The presence of fluorine atoms at the 2 and 8 positions in phenoxathiin, 2,8-difluoro- imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. How is 2,8-difluorophenoxathiin synthesized, and what characterization methods validate its purity?

- Methodology : Synthesis typically involves electrophilic fluorination of phenoxathiin derivatives using fluorinating agents like PhenoFluor (2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride cesium fluoride complex) under inert conditions . Characterization employs nuclear magnetic resonance (¹⁹F and ¹H NMR) to confirm fluorine substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further verify molecular weight and functional groups .

Q. What spectroscopic techniques are critical for analyzing 2,8-difluorophenoxathiin’s electronic structure?

- Methodology : UV-Vis spectroscopy identifies π→π* transitions in the aromatic system, while X-ray crystallography resolves bond angles and dihedral angles critical for understanding steric effects from fluorine substituents. Cyclic voltammetry (CV) can probe redox behavior, particularly the stability of the phenoxathiin cation radical intermediate .

Advanced Research Questions

Q. How does the phenoxathiin cation radical intermediate mediate stereospecific additions to alkenes?

- Methodology : The phenoxathiin cation radical (PO*⁺) reacts with alkenes via a two-step mechanism: (1) formation of an episulfonium cation radical intermediate through stereospecific trans addition, and (2) nucleophilic ring-opening by counterions (e.g., BF₄⁻). This process is solvent-dependent; acetonitrile (MeCN) enhances radical stability, while basic alumina promotes E/Z isomerization in adducts .

Q. What computational approaches predict the thermodynamic stability of 2,8-difluorophenoxathiin derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 03) optimize molecular geometries and calculate Gibbs free energy changes (ΔG) for fluorination reactions. Vibrational frequency analysis confirms stationary points as minima, while natural bond orbital (NBO) analysis evaluates hyperconjugative interactions between fluorine substituents and the aromatic system .

Q. How can researchers resolve contradictions in reported reactivity data for 2,8-difluorophenoxathiin?

- Methodology : Discrepancies in reaction outcomes (e.g., regioselectivity with dienes) may arise from solvent polarity or temperature variations. Systematic replication under controlled conditions (e.g., −15°C vs. room temperature) and kinetic studies (time-resolved UV-Vis) can isolate key variables. Cross-validation with computational models (DFT) identifies competing reaction pathways .

Q. What safety protocols are essential when handling 2,8-difluorophenoxathiin in laboratory settings?

- Methodology : Use fume hoods to prevent inhalation of volatile intermediates (e.g., fluorinated solvents). Personal protective equipment (PPE), including nitrile gloves and safety goggles, mitigates skin/eye exposure. Spill management requires inert absorbents (e.g., vermiculite) to avoid aqueous contamination .

Q. How do solvent effects influence the reaction kinetics of 2,8-difluorophenoxathiin-derived intermediates?

- Methodology : Polar aprotic solvents (e.g., MeCN) stabilize cation radicals, accelerating addition reactions. Dielectric constant measurements and Kamlet-Taft solvent parameter analysis correlate solvent polarity with reaction rates. Comparative studies in dichloromethane (DCM) vs. toluene reveal solvent-dependent activation barriers .

Q. What role do fluorine substituents play in modulating the compound’s electronic and steric properties?

- Methodology : Fluorine’s electronegativity withdraws electron density from the aromatic ring, lowering HOMO energy and reducing susceptibility to electrophilic attack. Steric effects are quantified via X-ray crystallography and DFT-optimized van der Waals radii. Hammett substituent constants (σₚ) predict substituent influence on reaction thermodynamics .

Properties

CAS No. |

25465-14-9 |

|---|---|

Molecular Formula |

C12H6F2OS |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

2,8-difluorophenoxathiine |

InChI |

InChI=1S/C12H6F2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |

InChI Key |

BGVHXQMRCYDRDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.